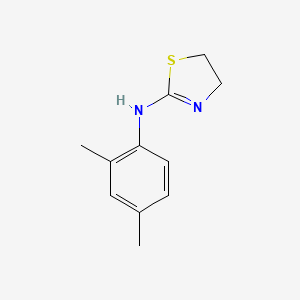

2,4-Xylidinothiazoline

Description

2,4-Xylidinothiazoline is a compound of interest in pharmacological research, particularly noted for its application as an anesthetic agent in veterinary studies. It is referenced in the context of humane euthanasia protocols for sheep, where it is administered at a dosage of 1 mg/kg . However, the provided evidence lacks explicit structural or physicochemical data for 2,4-Xylidinothiazoline, necessitating comparisons with structurally analogous compounds such as 4-thiazolidinones and their derivatives.

Properties

CAS No. |

56242-62-7 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H14N2S/c1-8-3-4-10(9(2)7-8)13-11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,12,13) |

InChI Key |

PMDCFIKMSPLBMG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC2=NCCS2)C |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NCCS2)C |

Other CAS No. |

56242-62-7 |

Synonyms |

2,4-XT 2,4-xylidinothiazoline 2-(2,4-xylidino)-2-thiazoline 2-(2,6-dimethylphenylamine)-4,5-dihydro-1,3-thiazole jing song ling jingsongling |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Xylidinothiazoline can be synthesized through the cyclization of thiourea with chloroacetaldehyde or α,β-dichloroethyl ether . The reaction typically involves the following steps:

Addition of Reactants: Thiourea and chloroacetaldehyde (or α,β-dichloroethyl ether) are added to a reaction vessel containing hot water.

Reflux: The mixture is refluxed for about 2 hours with constant stirring.

Cooling and Neutralization: After refluxing, the mixture is cooled, and a sodium hydroxide solution is added to make the solution alkaline.

Crystallization: The product, 2,4-Xylidinothiazoline, crystallizes out of the solution.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Xylidinothiazoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution Reagents: Halogens or alkylating agents are used for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

2,4-Xylidinothiazoline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Xylidinothiazoline involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Thiazolidine Ring Systems

- 4-Thiazolidinone: Contains a thiazolidine ring with a carbonyl group at the 4-position. Molecular formula: C₃H₅NOS, molecular weight: 103.143 g/mol .

- 2,4-Xylidinothiazoline: Presumed to feature a thiazoline ring (unsaturated thiazolidine) substituted with a 2,4-xylidino group (dimethylaniline derivative). Exact molecular data are unavailable in the evidence.

Substituted Thiazolidinone Derivatives

- Les-6222: A 4-thiazolidinone derivative with a nitrobenzylidene and thiazol-2-ylimino substituent.

- Compound 62329-65-1: A complex 4-thiazolidinone derivative with dimethylaminophenyl and oxadiazole substituents. Molecular formula: C₂₂H₂₁N₅O₂S₂, molecular weight: 451.56 g/mol .

| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Thiazolidinone | Thiazolidine + C=O | None (parent structure) | C₃H₅NOS | 103.143 |

| Les-6222 | Thiazolidinone | 5-[(Z)-(4-nitrobenzylidene)], thiazol-2-yl | Not provided | Not provided |

| 62329-65-1 | Thiazolidinone | Dimethylaminophenyl, oxadiazole | C₂₂H₂₁N₅O₂S₂ | 451.56 |

| 2,4-Xylidinothiazoline | Thiazoline (inferred) | 2,4-dimethylaniline | Not provided | Not provided |

Pharmacological Activities

4-Thiazolidinones

2,4-Xylidinothiazoline

- Anesthetic Use: Specifically cited for inducing anesthesia in sheep at 1 mg/kg . No evidence of antimicrobial or anticancer activity is provided.

Critical Analysis of Evidence Gaps

Structural Data for 2,4-Xylidinothiazoline: No spectroscopic (NMR, IR) or crystallographic data are available, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.